molecular formula C13H11BF3KO B1592944 Potassium (4-benzyloxyphenyl)trifluoroborate CAS No. 850623-47-1

Potassium (4-benzyloxyphenyl)trifluoroborate

Cat. No. B1592944
M. Wt: 290.13 g/mol
InChI Key: PMDBNNXIBAIJMQ-UHFFFAOYSA-N
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Description

Potassium (4-benzyloxyphenyl)trifluoroborate is a special class of organoboron reagents . It offers several advantages over the corresponding boronic acids and esters as it is moisture- and air-stable, and is remarkably compliant with strong oxidative conditions .


Synthesis Analysis

These bench-stable Potassium Organotrifluoroborates are useful for Suzuki-Miyaura cross-coupling reactions and have also been used for a variety of other C-C bond-forming reactions . Importantly, these reagents are compatible with a wide range of functional groups and are stable to many commonly used and harsh reaction conditions .


Molecular Structure Analysis

The molecular formula of Potassium (4-benzyloxyphenyl)trifluoroborate is C13H11BF3KO . The molecular weight is 290.13 .


Chemical Reactions Analysis

Potassium Organotrifluoroborates are useful for Suzuki-Miyaura cross-coupling reactions and have also been used for a variety of other C-C bond-forming reactions . They are compatible with a wide range of functional groups and are stable to many commonly used and harsh reaction conditions .


Physical And Chemical Properties Analysis

The molecular weight of Potassium (4-benzyloxyphenyl)trifluoroborate is 290.13 .

Scientific Research Applications

Cross-Coupling Reactions

Potassium aryltrifluoroborates, including Potassium (4-benzyloxyphenyl)trifluoroborate, have been extensively utilized in cross-coupling reactions. These compounds are particularly valuable in Suzuki-Miyaura coupling reactions, where they are cross-coupled with aryl and heteroaryl chlorides under phosphine-free conditions, providing an efficient route to biphenyls and diarylmethanes (Alacid & Nájera, 2008). Additionally, potassium vinyltrifluoroborate has been employed in Rh(III)-catalyzed annulations with benzamide derivatives, showcasing its versatility in generating 4-trifluoroboratotetrahydroisoquinolones with a regioisomerically complementary substitution pattern (Presset et al., 2013).

Organotrifluoroborate Chemistry

Research has also focused on the synthesis and application of potassium 1-(benzyloxy)alkyltrifluoroborates. These compounds serve as precursors for the stereospecific cross-coupling of secondary organotrifluoroborates, providing access to protected secondary alcohols with complete retention of stereochemistry (Molander & Wisniewski, 2012). This demonstrates the potential of potassium (4-benzyloxyphenyl)trifluoroborate in facilitating selective transformations, essential for synthesizing stereochemically defined organic molecules.

Wittig Reactions and Hydrolysis

Furthermore, potassium [(trifluoroboratophenyl)methyl]triphenylphosphonium chlorides have been explored for their application in Wittig reactions, leading to the synthesis of unsaturated organotrifluoroborates via intermediate phosphorus ylides (Molander, Ham, & Canturk, 2007). The hydrolysis of potassium organotrifluoroborates to their corresponding boronic acids has been studied in the context of Suzuki-Miyaura coupling, revealing insights into the "slow release" strategy of boronic acids in cross-coupling reactions (Lennox & Lloyd‐Jones, 2012).

Safety And Hazards

Potassium (4-benzyloxyphenyl)trifluoroborate may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Potassium (4-benzyloxyphenyl)trifluoroborate is a specialty product for proteomics research applications . It is applied in Suzuki Cross-Coupling using organotrifluoroborates as potent boronic acid surrogates .

properties

IUPAC Name

potassium;trifluoro-(4-phenylmethoxyphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF3O.K/c15-14(16,17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11;/h1-9H,10H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDBNNXIBAIJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)OCC2=CC=CC=C2)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635796
Record name Potassium [4-(benzyloxy)phenyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (4-benzyloxyphenyl)trifluoroborate

CAS RN

850623-47-1
Record name Potassium [4-(benzyloxy)phenyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name potassium [4-(benzyloxy)phenyl]trifluoroboranuide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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